molecular formula C9H9BrClN B2551216 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 1522580-66-0

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2551216
CAS RN: 1522580-66-0
M. Wt: 246.53
InChI Key: IBNXOISQNWZPPK-UHFFFAOYSA-N
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Description

The compound 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is a brominated and chlorinated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have garnered interest due to their presence in various natural products and their potential pharmacological activities. The presence of halogen atoms, such as bromine and chlorine, in the compound's structure may influence its reactivity and physical properties, making it a candidate for further chemical transformations and biological evaluations .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds has been explored through various methods. A copper-catalyzed aerobic cyclization protocol has been developed for the synthesis of dihydropyrrolo[2,1-a]isoquinolines, which involves a three-component reaction of tetrahydroisoquinolines with bromoketones and alkenes, using air as the terminal oxidant . Additionally, brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, and some have been semisynthesized using brominated tyrosine derivatives as starting materials . These methods highlight the potential routes for synthesizing halogenated tetrahydroisoquinolines, including the target compound.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be complex, with various substituents affecting their three-dimensional conformation. For instance, the synthesis of 5-amino-tetrahydrobenzo[f]furo[2,3-c]isoquinolines involved a Truce-Smiles rearrangement, and the structures of the products were confirmed by X-ray crystallographic analysis . This suggests that similar analytical techniques could be employed to elucidate the structure of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline.

Chemical Reactions Analysis

The reactivity of tetrahydroisoquinoline derivatives can be influenced by the presence of halogen substituents. For example, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the formation of a bromonium ylide intermediate, suggesting that halogen atoms can participate in the formation of reactive intermediates . The DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines also demonstrates the potential for direct functionalization of the tetrahydroisoquinoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated tetrahydroisoquinolines are not explicitly detailed in the provided papers. However, it can be inferred that the introduction of bromine and chlorine atoms would affect the compound's polarity, solubility, and reactivity. The presence of these halogens could also influence the compound's potential as an intermediate in organic synthesis or as a pharmacophore in drug design .

Scientific Research Applications

Photochromic Compounds Synthesis

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline has been utilized in the synthesis of photochromic compounds. For instance, the Duff formylation of 5-bromo- or 5-chloro-8-hydroxyquinoline leads to 7-formyl derivatives. These derivatives, through condensation with 2-methyleneindolines or 3H-indolium halides in the presence of a base, afford new photochromic 6′-halo-substituted spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], whose thermal and photo-induced isomerization have been studied through 1H NMR and UV spectroscopy (Voloshin et al., 2008).

Hydrogenated Thiazoloisoquinolines Synthesis

The chemical framework of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline has been explored for generating dihydro- and tetrahydro-5H-thiazolo[2,3-a]isoquinolines. These compounds are synthesized from 3,4-dihydroisoquinoline derivatives under the action of α-mercapto alkanoic acids or ethylene sulfide. Their spectral characteristics have been extensively studied, highlighting the versatility of this chemical structure in synthesizing complex organic molecules (Rozwadowska & Sulima, 2001).

Prodrug System Development

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline has potential applications in developing prodrug systems for targeted drug delivery. Biomimetic reduction of certain derivatives has been demonstrated to effectively release drugs like 5-bromoisoquinolin-1-one, highlighting its potential in designing prodrugs aimed at hypoxic tissues (Parveen et al., 1999).

Synthesis of Pyrroloisoquinolines

The molecule has been instrumental in the synthesis of pyrrolo[2,1-a]isoquinolines, showcasing a method where reaction with activated alkynes yields stable tetrahydropyrroloisoquinolin-4-ium ylides. Further reactions provide access to substituted dihydropyrroloisoquinolines, demonstrating the molecule's utility in creating structurally diverse and complex heterocycles (Voskressensky et al., 2010).

Spiroisoquinoline and Spiropyrido Derivatives

Its derivatives have been used in the synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. These compounds are synthesized under microwave-assisted conditions, offering improved yields and reduced environmental impact. The synthesized compounds have been evaluated for antimicrobial activities, with some showing moderate activities, highlighting the molecule's potential in medicinal chemistry applications (Faty et al., 2015).

Safety and Hazards

According to the available safety data, 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318) .

properties

IUPAC Name

5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNXOISQNWZPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

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